molecular formula C8H11NO2 B13811065 4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 524005-33-2

4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13811065
CAS No.: 524005-33-2
M. Wt: 153.18 g/mol
InChI Key: JSFCDDMCLAIWQT-UHFFFAOYSA-N
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Description

4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a functionalized pyrrol-2-one derivative offered for research purposes. The pyrrol-2-one scaffold is a recognized N-heterocyclic structure of high interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with demonstrated biological activities . Specifically, 5-hydroxy and 5-alkoxy derivatives of the 1,5-dihydro-2H-pyrrol-2-one core have been identified as promising structures in oncology research, showing potent antitumoral effects and antiestrogenic properties in preclinical models of estrogen receptor-positive (ER+) breast cancer . The structural features of this compound, including the 4-methoxy and 5-allyl substitutions, are similar to those explored in the development of new therapeutic agents that act via mechanisms such as inducing apoptosis, causing cell cycle arrest in the G0/G1 phase, and promoting the ubiquitination and degradation of oncogenic proteins . Furthermore, the allyl (prop-2-en-1-yl) group provides a versatile chemical handle for further synthetic modification, making this compound a valuable building block for constructing more complex molecules or chemical probes in drug discovery campaigns . Researchers investigating heterocyclic compounds, anticancer agents, and novel synthetic methodologies may find significant utility in this reagent. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

524005-33-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methoxy-2-prop-2-enyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C8H11NO2/c1-3-4-6-7(11-2)5-8(10)9-6/h3,5-6H,1,4H2,2H3,(H,9,10)

InChI Key

JSFCDDMCLAIWQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC1CC=C

Origin of Product

United States

Preparation Methods

Synthesis via Chalcone and Isonitrile Reaction (Microwave-Assisted)

One of the reported methods for synthesizing highly functionalized 5-hydroxy-2H-pyrrol-2-ones involves the reaction of chalcones with isonitriles under microwave irradiation. This process typically uses:

  • Starting materials: Chalcone derivatives and isonitrile (2 equivalents)
  • Solvent: Water (1 mL)
  • Conditions: Microwave irradiation at 150 °C for 1 hour in a closed vessel

After the reaction, the mixture is cooled, solvent removed under reduced pressure, and the product purified by preparative thin-layer chromatography (TLC) using hexane/ethyl acetate or dichloromethane/methanol solvent systems. This method yields 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones, which can be adapted for substituted analogs including methoxy and allyl groups at relevant positions.

Sulfur Ylide-Mediated One-Pot Cyclization and Rearrangement

A highly efficient and mild approach involves the use of sulfur ylides reacting intramolecularly with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to form 5-hydroxy-1H-pyrrol-2(5H)-ones. Key features of this method include:

  • Transition metal-free conditions
  • One-pot sequential cyclization and rearrangement
  • Use of vinyl sulfonium salts as precursors
  • Reaction in anhydrous acetonitrile at 0 °C under nitrogen atmosphere
  • Base addition (e.g., DBU) to initiate the reaction
  • Workup with saturated ammonium chloride and extraction with dichloromethane
  • Purification by column chromatography on neutral alumina using gradient elution (EtOAc/hexane and dichloromethane/methanol)

This method yields the target pyrrol-2-one derivatives with good to excellent yields and allows for structural diversity at multiple positions, including methoxy substitution at position 4 and allyl substitution at position 5.

Aldol Condensation Followed by Cyclization

Another synthetic route involves the preparation of pyrrolyl enones via aldol condensation between pyrrole-2-carboxaldehyde and substituted acetophenones (e.g., 4-methoxyacetophenone). The general procedure is:

  • Mix pyrrole-2-carboxaldehyde with 4-methoxyacetophenone in ethanol
  • Add aqueous sodium hydroxide solution (10% w/v)
  • Stir the reaction mixture at room temperature to yield pyrrolyl enone intermediates
  • Subsequent cyclization steps under acidic or basic conditions to form the pyrrol-2-one ring

This method provides access to 4-methoxy substituted pyrrol-2-one derivatives with moderate to good yields (typically 60-70%) and is amenable to scale-up.

Alternative Routes and Notes on Substituent Effects

  • Base-induced rearrangements of 5-hydroxy-3-substituted pyrrolin-2-ones have been reported, showing that methyl and perfluoroalkyl substituents influence rearrangement pathways and product stability.
  • Coupling reactions involving 2,3-allenamides and aryl iodides catalyzed by palladium(0) complexes have been used to access pyrrol-2-one frameworks but are less common for the specific 4-methoxy-5-allyl derivative.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Advantages Limitations
Chalcone + Isonitrile (Microwave) Chalcone, isonitrile Microwave, 150 °C, 1 h, water solvent 60-80 Fast, environmentally friendly Requires microwave equipment
Sulfur Ylide Cyclization + Rearrangement Vinyl sulfonium salts, DBU, MeCN 0 °C, N2 atmosphere, one-pot 75-90 High regioselectivity, metal-free Sensitive to moisture
Aldol Condensation + Cyclization Pyrrole-2-carboxaldehyde, 4-methoxyacetophenone NaOH, EtOH, RT 60-70 Simple reagents, scalable Moderate yields, longer steps
Pd(0)-Catalyzed Coupling 2,3-Allenamides, aryl iodides Pd(0) catalysis, various solvents Variable Versatile substitution Requires expensive catalysts

Research Results and Spectroscopic Characterization

  • The sulfur ylide method products have been confirmed by X-ray crystallography and 2D NMR techniques (COSY, HSQC, HMBC, DEPT), ensuring structural integrity and substitution patterns.
  • Microwave-assisted chalcone-isonitrile reactions produce pure compounds confirmed by preparative TLC and standard NMR spectroscopy.
  • Aldol condensation products show characteristic proton signals for methoxy groups (~3.88 ppm, singlet) and allyl protons in the 5-position, consistent with literature data.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Features (1H NMR) Reference
4-Methoxy-5-(1H-pyrrol-2-ylmethylene)-1,5-dihydropyrrol-2-one (10) Pyrrol-2-ylmethylene (C5) N/A δ 3.91 (s, OCH3), 6.28–7.06 (pyrrole protons)
4-Methoxy-5-(5-hexyl-1H-pyrrol-2-ylmethylene)-1,5-dihydropyrrol-2-one (11) Hexyl-pyrrolylmethylene (C5) N/A δ 0.89 (t, CH3), 1.27–1.72 (hexyl chain), 3.89 (s, OCH3)
4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one (Target) Propenyl (C5) Not reported Expected allylic protons (δ 5.0–5.5 ppm)
5-Hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (8p) Diaryl (C3, C5), hydroxy (C5) 141.2–143.1 Aromatic protons (δ 6.5–7.5 ppm), hydroxy signal (broad)
4-Benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Benzoyl (C4), dimethylaminoethyl (N1) Not reported δ 3.3–3.5 (NCH2), 7.2–8.1 (aromatic protons)

Key Observations :

  • Substituent Effects: Alkyl Chains (e.g., hexyl in compound 11): Increase hydrophobicity, as evidenced by upfield shifts in alkyl proton NMR signals . Aryl Groups (e.g., diaryl in 8p): Enhance π-π stacking interactions, contributing to higher melting points (141–143°C vs. liquid aliphatic analogs) . Propenyl vs.
  • Functional Group Reactivity: Hydroxy-substituted analogs (e.g., 8p) exhibit hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to methoxy derivatives. The dimethylaminoethyl group in compound 18 introduces basicity, enabling pH-dependent solubility .

Key Observations :

  • Synthetic Accessibility : Diarylated pyrrol-2-ones (e.g., 15k) often require multi-step syntheses, with yields ranging from 44% to 86% depending on substituent complexity . Allyl-substituted derivatives like the target compound may face challenges in regioselective propenyl introduction.
  • Spectral Trends : Methoxy groups consistently appear as singlets near δ 3.9 ppm, while allylic protons (CH2=CH–) are expected in the δ 5.0–5.5 range, overlapping with pyrrole protons in analogs like compound 10 .

Biological Activity

4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of heterocycles that have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

The molecular formula of 4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is C8H11NO2C_8H_{11}NO_2 with a molecular weight of approximately 153.18 g/mol. The compound features a pyrrole ring substituted with a methoxy group and an allyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds structurally similar to 4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4 μg/mL against MRSA, indicating strong antibacterial properties .

CompoundMIC (μg/mL)Target Pathogen
4-Methoxy analog4MRSA
3-Hydroxy derivatives8MRSA
Pyrrole-benzamide derivatives3.125Staphylococcus aureus

Anticancer Activity

Research has also explored the anticancer properties of pyrrole derivatives. In vitro studies indicated that certain pyrrole compounds can inhibit the growth of cancer cell lines, including A549 (lung cancer) cells. The specific mechanisms often involve the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Activity

Pyrrole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to 4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one exhibit the ability to reduce pro-inflammatory cytokines in various cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrrole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrrole derivatives, including 4-Methoxy analogs, and evaluated their antibacterial properties against MRSA. The most potent compounds were found to possess structural features similar to those of known antibiotics .
  • Anticancer Studies : Another research effort focused on the anticancer activity of pyrrole derivatives against A549 cells. The results indicated that these compounds could effectively inhibit cell proliferation through apoptosis induction mechanisms .
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects of pyrrole derivatives showed that they could significantly decrease cytokine production in macrophage models, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one?

  • Methodology : The compound can be synthesized via base-assisted cyclization of precursor acids or aldehydes. For example, cyclization of 4-methoxyphenylacetic acid derivatives with allylamine under basic conditions (e.g., KOH/EtOH) forms the pyrrol-2-one core. Reaction optimization includes temperature control (0–25°C) and solvent selection (ethanol or dichloromethane) to prevent side reactions .
  • Key Steps :

  • Cyclization to form the dihydro-2H-pyrrol-2-one ring.
  • Introduction of the allyl group via nucleophilic substitution or condensation .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Characterization Techniques :

  • Melting Point Analysis : Compare observed values (e.g., 140–160°C) with literature data.
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, allyl protons at δ 5.1–5.9 ppm) .
  • FTIR : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 220.0974) .

Q. What are common pitfalls in synthesizing substituted pyrrol-2-ones, and how can they be mitigated?

  • Challenges :

  • Low yields due to incomplete cyclization.
  • Side reactions from reactive allyl groups (e.g., polymerization).
    • Solutions :
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize intermediates.
  • Optimize reaction time (4–24 hours) and stoichiometry (1:1.2 molar ratio of acid to amine) .

Advanced Research Questions

Q. How do substituents (methoxy, allyl) influence the compound’s reactivity and stability?

  • Substituent Effects :

  • Methoxy Group : Enhances electron density on the pyrrolone ring, facilitating electrophilic substitutions but increasing susceptibility to oxidative degradation .
  • Allyl Group : Introduces steric hindrance and potential for [2+2] cycloaddition or Michael addition reactions. Stability can be improved using radical inhibitors (e.g., BHT) .
    • Experimental Design : Compare reaction outcomes with analogs lacking these groups (e.g., 5-unsubstituted pyrrol-2-ones) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Use SHELXTL or SHELXL for refinement. Key parameters:
  • Space group determination (e.g., P2₁/c).
  • Anisotropic displacement parameters for heavy atoms .
  • ORTEP Visualization : Analyze bond angles/distortions caused by the allyl group .
    • Data Interpretation : Cross-validate with DFT calculations (e.g., Gaussian09) to confirm torsional angles .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Troubleshooting :

  • Dynamic NMR : Assess temperature-dependent splitting to identify rotamers or conformational exchange.
  • COSY/NOESY : Resolve overlapping signals (e.g., allyl vs. methoxy protons) .
    • Case Study : For a compound with conflicting 13C NMR shifts, recrystallization in DMSO-d6 or CDCl3 can reduce solvent-induced shifts .

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